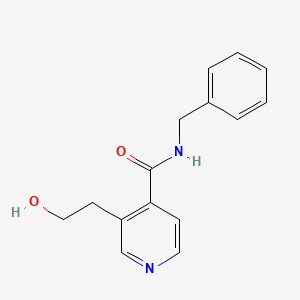

N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide

描述

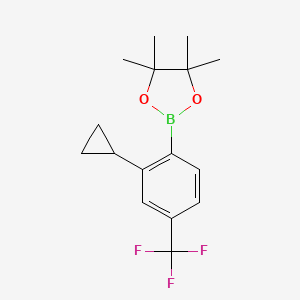

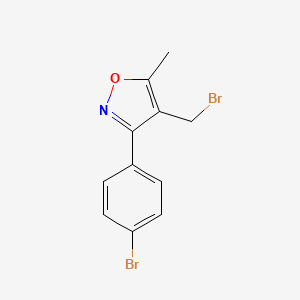

“N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The “N-benzyl” part refers to a benzyl group attached to the nitrogen atom, and the “3-(2-hydroxyethyl)” part indicates a 2-hydroxyethyl group attached to the 3rd position of the pyridine ring . The “4-carboxamide” part means there is a carboxamide group at the 4th position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, while the benzyl, 2-hydroxyethyl, and carboxamide groups add complexity to the structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .未来方向

Future research on “N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide” could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and assessment of its potential uses, such as in the development of new drugs or materials .

属性

CAS 编号 |

345311-05-9 |

|---|---|

分子式 |

C15H16N2O2 |

分子量 |

256.30 g/mol |

IUPAC 名称 |

N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |

InChI 键 |

FLBGFYZICOBEIF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine](/img/structure/B8750231.png)

![5-Methoxy-2-[(methylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B8750239.png)

![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)